4-(5-Bromo-2-fluoropyridin-3-yl)morpholine
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Overview
Description
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications. Its molecular formula is C9H10BrFN2O, and it has a molecular weight of 261.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine typically involves the reaction of 5-bromo-2-fluoropyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-(5-Fluoropyridin-2-yl)morpholine
Uniqueness
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrFN2O |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
4-(5-bromo-2-fluoropyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H10BrFN2O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
InChI Key |
RBQLFQDAQLBVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)Br)F |
Origin of Product |
United States |
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